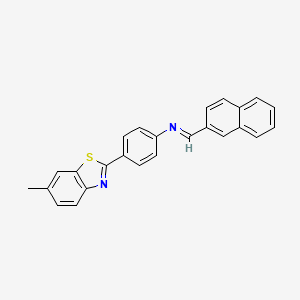
(2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one under basic or acidic conditions. Common reagents include:
- 4-bromobenzaldehyde
- 3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Catalysts : Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Nucleophiles : Various nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, thiazolidinone derivatives are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context and the specific activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (2E,5E)-5-(4-chlorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- (2E,5E)-5-(4-fluorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness: The uniqueness of (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its reactivity and biological activity. The presence of the bromine atom, for example, can affect the compound’s electronic properties and its interactions with biological targets.
Propriétés
Formule moléculaire |
C22H15BrN2OS |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
(5E)-5-[(4-bromophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H15BrN2OS/c23-17-13-11-16(12-14-17)15-20-21(26)25(19-9-5-2-6-10-19)22(27-20)24-18-7-3-1-4-8-18/h1-15H/b20-15+,24-22? |
Clé InChI |
ZPDZJAANZQTWKI-HJFHBGSISA-N |
SMILES isomérique |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)Br)/S2)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)Br)S2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11984655.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984656.png)



![ethyl 2-{2-(4-butoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11984675.png)


![4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984698.png)
![[2-(Benzyloxy)-5-fluorophenyl][3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxiranyl]methanone](/img/structure/B11984704.png)

![propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B11984707.png)

